molecular formula C12H13N3OS B2554795 3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 1207006-66-3

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2554795
CAS No.: 1207006-66-3
M. Wt: 247.32
InChI Key: BGKCSZNKCQJFIQ-UHFFFAOYSA-N
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Description

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-4-yl group and a 2-methoxyethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Pyridin-4-yl Group: This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a halogenated pyridazine.

    Attachment of the 2-Methoxyethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with 2-methoxyethylthiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.

    Substitution: The methoxyethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological processes involving pyridazine derivatives.

Mechanism of Action

The mechanism of action of 3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Methoxyethyl)thio)-6-(pyridin-3-yl)pyridazine: Similar structure but with the pyridinyl group at a different position.

    3-((2-Methoxyethyl)thio)-6-(pyridin-2-yl)pyridazine: Another positional isomer.

    3-((2-Methoxyethyl)thio)-6-(phenyl)pyridazine: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to the specific positioning of the pyridin-4-yl group, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with biological targets compared to its isomers.

Properties

IUPAC Name

3-(2-methoxyethylsulfanyl)-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-16-8-9-17-12-3-2-11(14-15-12)10-4-6-13-7-5-10/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKCSZNKCQJFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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